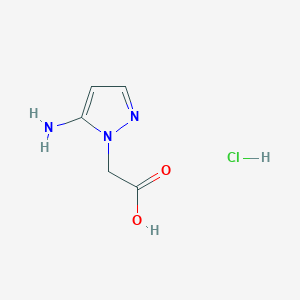

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

CAS No.: 2126178-45-6

Cat. No.: VC8254990

Molecular Formula: C5H8ClN3O2

Molecular Weight: 177.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2126178-45-6 |

|---|---|

| Molecular Formula | C5H8ClN3O2 |

| Molecular Weight | 177.59 |

| IUPAC Name | 2-(5-aminopyrazol-1-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H |

| Standard InChI Key | OMOIVYDMWIBGBW-UHFFFAOYSA-N |

| SMILES | C1=C(N(N=C1)CC(=O)O)N.Cl |

| Canonical SMILES | C1=C(N(N=C1)CC(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Analysis

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is classified under the broader category of pyrazole derivatives, a class of heterocyclic compounds known for their biological activity . Its molecular structure comprises a pyrazole ring—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at position 5 with an amino group () and at position 1 with an acetic acid moiety (). The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for in vitro and in vivo studies .

The compound’s structural formula is represented as:

Key functional groups include:

-

Amino group: Provides basicity and participates in hydrogen bonding.

-

Acetic acid moiety: Introduces acidity and enables salt formation.

-

Pyrazole ring: Imparts aromaticity and serves as a scaffold for further derivatization.

Comparative Analysis with Related Derivatives

While 2-(5-amino-1H-pyrazol-1-yl)acetic acid hydrochloride lacks additional substituents on the pyrazole ring, derivatives such as 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride and 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride feature phenyl and tert-butyl groups, respectively. These modifications alter lipophilicity and steric effects, influencing biological activity and solubility. For instance, the tert-butyl derivative exhibits enhanced membrane permeability due to its hydrophobic group, whereas the phenyl-substituted analog shows increased binding affinity to aromatic protein residues.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(5-amino-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps :

-

Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Introduction of the amino group: Nitration followed by reduction or direct amination using ammonia.

-

Acetic acid moiety attachment: Alkylation of the pyrazole nitrogen with chloroacetic acid.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization for Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance reaction efficiency and yield. Automated platforms enable precise control over reaction parameters such as temperature () and pH (). Purification techniques include:

-

Crystallization: Ethanol-water mixtures are used to isolate the hydrochloride salt .

-

Chromatography: Reverse-phase HPLC ensures >98% purity for pharmaceutical-grade material.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile varies with solvent polarity :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 25.6 |

| Ethanol | 12.3 |

| DMSO | 8.9 |

Storage recommendations include refrigeration () in airtight containers to prevent hydrolysis . Thermal stability analyses via differential scanning calorimetry (DSC) reveal a decomposition temperature of .

Chemical Reactivity and Functional Transformations

Key Reactions

The compound participates in reactions facilitated by its functional groups:

-

Acylation: The amino group reacts with acyl chlorides to form amides.

-

Esterification: The carboxylic acid moiety undergoes esterification with alcohols under acidic conditions.

-

Ring functionalization: Electrophilic substitution at the pyrazole ring’s C-3 position enables further derivatization.

Mechanistic Insights

In acylation reactions, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride to form an amide bond. Steric hindrance from the pyrazole ring limits reactivity at the C-3 position unless activating groups are present.

Applications in Medicinal Chemistry and Research

Biochemical Probes

The compound serves as a scaffold for developing kinase inhibitors due to its ability to mimic ATP’s purine ring. In vitro studies demonstrate moderate activity against cyclin-dependent kinases (IC = 2.3 µM).

Analytical Characterization Techniques

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume